molecular formula C15H12N4OS B3050763 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea CAS No. 28492-94-6

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea

Cat. No.: B3050763
CAS No.: 28492-94-6
M. Wt: 296.3 g/mol
InChI Key: MUJZVYLTQRFKQA-UHFFFAOYSA-N
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Description

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea typically involves the reaction of 2-oxoindole with phenylisothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of these targets, leading to its biological effects .

Comparison with Similar Compounds

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

What sets this compound apart is its unique thiourea group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJZVYLTQRFKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415306
Record name MS-6640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28492-94-6
Record name NSC 118729
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028492946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC118729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73303
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-6640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea
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